Cas no 1782673-36-2 (4-1-(2-bromophenyl)ethylpiperidine)

4-1-(2-bromophenyl)ethylpiperidine structure
1782673-36-2 structure
商品名:4-1-(2-bromophenyl)ethylpiperidine
CAS番号:1782673-36-2
MF:C13H18BrN
メガワット:268.192722797394
CID:6360456
PubChem ID:83913502

4-1-(2-bromophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-1-(2-bromophenyl)ethylpiperidine
    • 4-[1-(2-bromophenyl)ethyl]piperidine
    • EN300-1897173
    • 1782673-36-2
    • インチ: 1S/C13H18BrN/c1-10(11-6-8-15-9-7-11)12-4-2-3-5-13(12)14/h2-5,10-11,15H,6-9H2,1H3
    • InChIKey: JVMMRYCYSFARIU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C(C)C1CCNCC1

計算された属性

  • せいみつぶんしりょう: 267.06226g/mol
  • どういたいしつりょう: 267.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 12Ų

4-1-(2-bromophenyl)ethylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1897173-1.0g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
1g
$1172.0 2023-06-01
Enamine
EN300-1897173-10.0g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
10g
$5037.0 2023-06-01
Enamine
EN300-1897173-0.1g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
0.1g
$993.0 2023-09-18
Enamine
EN300-1897173-5.0g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
5g
$3396.0 2023-06-01
Enamine
EN300-1897173-10g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
10g
$4852.0 2023-09-18
Enamine
EN300-1897173-0.25g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
0.25g
$1038.0 2023-09-18
Enamine
EN300-1897173-2.5g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
2.5g
$2211.0 2023-09-18
Enamine
EN300-1897173-0.05g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
0.05g
$948.0 2023-09-18
Enamine
EN300-1897173-5g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
5g
$3273.0 2023-09-18
Enamine
EN300-1897173-1g
4-[1-(2-bromophenyl)ethyl]piperidine
1782673-36-2
1g
$1129.0 2023-09-18

4-1-(2-bromophenyl)ethylpiperidine 関連文献

4-1-(2-bromophenyl)ethylpiperidineに関する追加情報

Introduction to 4-1-(2-bromophenyl)ethylpiperidine (CAS No. 1782673-36-2)

4-1-(2-bromophenyl)ethylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1782673-36-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a brominated aromatic ring and an ethyl side chain, making it a versatile scaffold for the development of novel bioactive molecules. The structural attributes of this compound contribute to its potential utility in various therapeutic applications, particularly in the modulation of neurological and cardiovascular pathways.

The chemical structure of 4-1-(2-bromophenyl)ethylpiperidine consists of a piperidine core substituted with a 2-bromo phenyl group and an ethyl chain extending from the nitrogen atom. This configuration imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry for further derivatization.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that piperidine-based compounds can exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. Specifically, 4-1-(2-bromophenyl)ethylpiperidine has been investigated for its potential role in the development of drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it an attractive candidate for further exploration.

One of the most compelling aspects of 4-1-(2-bromophenyl)ethylpiperidine is its utility as a building block for more complex pharmacophores. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity. For instance, modifications to the bromine substituent or the ethyl chain can fine-tune the pharmacokinetic properties of derived compounds, improving their efficacy and reducing potential side effects.

The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting enzymes involved in disease pathways. 4-1-(2-bromophenyl)ethylpiperidine serves as a precursor in synthesizing molecules that inhibit enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in processes like cell signaling, which are dysregulated in conditions such as cancer and cardiovascular diseases. By modulating their activity, compounds derived from 4-1-(2-bromophenyl)ethylpiperidine could offer therapeutic benefits.

Advances in computational chemistry have further accelerated the discovery process for novel drug candidates like 4-1-(2-bromophenyl)ethylpiperidine. Molecular modeling techniques allow researchers to predict the binding interactions between this compound and biological targets with high precision. This approach has been instrumental in identifying lead compounds that exhibit promising pharmacological profiles before they enter costly and time-consuming clinical trials.

Moreover, the synthesis of 4-1-(2-bromophenyl)ethylpiperidine has been optimized to ensure high yield and purity, making it readily available for research purposes. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have enabled efficient construction of its complex framework. These advancements in synthetic chemistry not only facilitate the production of this compound but also open doors for exploring its derivatives with tailored properties.

The potential applications of 4-1-(2-bromophenyl)ethylpiperidine extend beyond traditional pharmaceuticals. Its structural motif is also relevant in materials science, particularly in designing functional polymers and liquid crystals. The bromine atom provides a handle for further functionalization, allowing chemists to create materials with specific electronic or optical properties.

In conclusion, 4-1-(2-bromophenyl)ethylpiperidine (CAS No. 1782673-36-2) represents a promising compound with diverse applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, this compound is poised to play a significant role in shaping the future of drug discovery and development.

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